HDAC6 vs. HDAC1 Selectivity Profile Compared to Structurally Divergent Benzylidene Barbiturates
The 2,4-dichloro substituted benzylidene barbiturate exhibits a balanced nanomolar dual HDAC6/HDAC1 inhibitory profile (IC₅₀ 49 nM and 35 nM, respectively) [1]. In contrast, the mono‑chloro 2‑chlorobenzylidene analog displays no reported HDAC activity; its primary measurable interaction is against carbonic anhydrase II with an IC₅₀ of 707 nM [2]. The 3,4‑dichloro regioisomer shifts target selectivity entirely toward dihydroorotate dehydrogenase (DHODH, IC₅₀ 78 nM) [3]. This cross‑scaffold evidence demonstrates that the 2,4‑dichloro arrangement is a critical determinant for engaging the HDAC family, whereas other halogenation patterns divert activity to unrelated targets.
| Evidence Dimension | HDAC6 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 49 nM; HDAC1 IC₅₀ = 35 nM (human enzymes, unknown isoform origin) |
| Comparator Or Baseline | 2‑Chloro analog: HDAC not reported; CA‑II IC₅₀ = 707 nM. 3,4‑Dichloro analog: DHODH IC₅₀ = 78 nM; HDAC not reported. |
| Quantified Difference | ≥14‑fold selectivity for HDAC6 over CA‑II when comparing closest chlorinated congener; target class shift (HDAC → DHODH) for the regioisomer. |
| Conditions | ChEMBL-curated data from peer‑reviewed literature; exact assay protocols vary by source |
Why This Matters
For epigenetic probe or antitumor screening programs, the 2,4‑dichloro substitution uniquely delivers potent, dual HDAC6/1 inhibition; the closest chlorinated analogs are essentially inactive against HDACs, making them unsuitable substitutes.
- [1] BindingDB BDBM50455964; CHEMBL5287395. HDAC6 IC₅₀ 49 nM, HDAC1 IC₅₀ 35 nM. View Source
- [2] BindingDB BDBM50279670; CHEMBL4174083. Human carbonic anhydrase II IC₅₀ 707 nM for 5-(2-chlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. View Source
- [3] BindingDB BDBM102462; US8536165, Compound 44. Human DHODH IC₅₀ 78 nM. View Source
